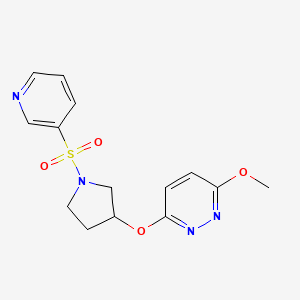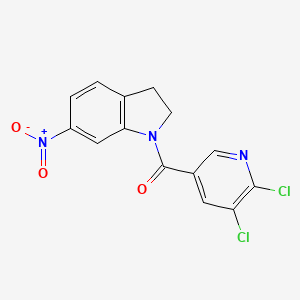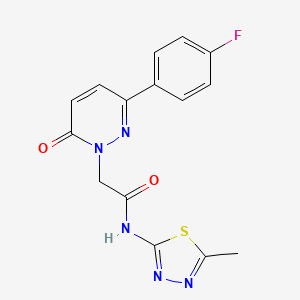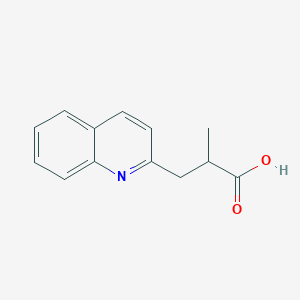
3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a versatile chemical compound known for its diverse applications in scientific research. This compound features a pyridazine ring substituted with a methoxy group at the 3-position and a pyrrolidin-3-yloxy group at the 6-position, which is further substituted with a pyridin-3-ylsulfonyl group. The unique structure of this compound makes it valuable in various fields, including drug discovery, material synthesis, and bioactive compound analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Methoxylation: Introduction of the methoxy group at the 3-position of the pyridazine ring can be achieved using methanol in the presence of an acid catalyst.
Pyrrolidin-3-yloxy Substitution: The pyrrolidin-3-yloxy group is introduced through a nucleophilic substitution reaction, where the pyridazine ring is reacted with a pyrrolidin-3-ol derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The pyridazine ring can be reduced to form a dihydropyridazine derivative.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or ammonia in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 3-hydroxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine.
Reduction: Formation of 3-methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)dihydropyridazine.
Substitution: Formation of 3-substituted-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine derivatives.
Aplicaciones Científicas De Investigación
3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-6-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine: shares structural similarities with other pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
3-methoxy-6-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-21-13-4-5-14(17-16-13)22-11-6-8-18(10-11)23(19,20)12-3-2-7-15-9-12/h2-5,7,9,11H,6,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKHNGIONCPLRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[6-(3-Carbamoylphenoxy)pyridin-3-yl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2386984.png)

![4-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2386988.png)
![1-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2386989.png)
![3-({5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}methyl)-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2386990.png)
![5-Chloro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2386991.png)
![7-methyl-3-{[(4-methylphenyl)amino]methyl}quinolin-2(1H)-one](/img/structure/B2386992.png)


![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387000.png)
![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2387001.png)
